6-Chloropyridine-3-sulfonyl fluoride
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Overview
Description
6-Chloropyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its sulfonyl fluoride group, which imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the fluoride-chloride exchange reaction from the corresponding sulfonyl chlorides . This process can be facilitated by reagents such as potassium fluoride in the presence of suitable solvents like sulfolane .
Industrial Production Methods: Industrial production of 6-Chloropyridine-3-sulfonyl fluoride often employs large-scale fluoride-chloride exchange reactions. The process is optimized for high yield and purity, utilizing advanced fluorination technology and effective fluorinating reagents .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
6-Chloropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyridine-3-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with broad applications in organic synthesis.
Sulfonyl Fluorides: A class of compounds with similar reactivity, used in click chemistry and as building blocks in organic synthesis.
Uniqueness: 6-Chloropyridine-3-sulfonyl fluoride is unique due to its specific combination of a chloropyridine framework and a sulfonyl fluoride group. This combination imparts distinct reactivity and stability, making it particularly valuable in specialized applications such as enzyme inhibition and click chemistry .
Properties
Molecular Formula |
C5H3ClFNO2S |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
6-chloropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3ClFNO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H |
InChI Key |
BYGVJIRECZWZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)F)Cl |
Origin of Product |
United States |
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